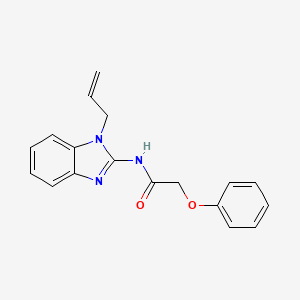![molecular formula C20H25FN6O B5327517 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5327517.png)
4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.
作用機序
The mechanism of action of 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine is not fully understood. However, it is known to act as a selective antagonist of the 5-HT2A receptor, which is involved in various physiological processes, including mood regulation, appetite, and sleep. This compound has also been shown to have activity against other receptors, including the α1-adrenergic receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to decrease the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has also been shown to have anti-inflammatory and anticancer properties. Additionally, it has been shown to have anxiolytic and antipsychotic effects.
実験室実験の利点と制限
The advantages of using 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine in lab experiments include its selectivity for the 5-HT2A receptor, its ability to decrease the levels of various neurotransmitters, and its anti-inflammatory and anticancer properties. However, the limitations of using this compound include its potential for off-target effects, its limited solubility in water, and its potential for toxicity at high doses.
将来の方向性
There are several future directions for research on 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine. One potential direction is to further study its mechanism of action and its potential for use in treating various diseases, including cancer and inflammation. Another potential direction is to develop new derivatives of this compound with improved selectivity and reduced toxicity. Additionally, further studies could be conducted to investigate the potential of this compound for use in combination with other drugs or therapies.
合成法
The synthesis of 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine involves the reaction of 4-aminobenzoic acid with 4-fluorobenzoyl chloride to form 4-(4-fluorobenzoyl)aniline. This compound is then reacted with 1-piperazinecarboxamide to form 4-[4-(4-fluorobenzoyl)-1-piperazinyl]aniline. Finally, this compound is reacted with 4-methylpiperazine to form the final product, this compound.
科学的研究の応用
4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been extensively studied for its potential use in scientific research. This compound is known to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology. It has been used in studies related to the central nervous system, cardiovascular system, and gastrointestinal system. This compound has also been studied for its potential use in treating various diseases, including cancer and inflammation.
特性
IUPAC Name |
(4-fluorophenyl)-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O/c1-24-6-8-25(9-7-24)18-14-19(23-15-22-18)26-10-12-27(13-11-26)20(28)16-2-4-17(21)5-3-16/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFAVLYFHFWVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5327441.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5327453.png)


![2-({4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5327480.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5327494.png)
![methyl {4-bromo-2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5327514.png)
![N-(2-methoxyethyl)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5327515.png)
![4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5327523.png)

![4-methyl-1-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-oxopentan-2-one](/img/structure/B5327535.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5327541.png)